molecular formula C19H18FNO5S2 B2568550 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 896327-74-5

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2568550
CAS No.: 896327-74-5
M. Wt: 423.47
InChI Key: PAFFLNJBPYJUHQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of fluorobenzene, furan, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under basic conditions to form the sulfonyl-furan intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to sulfides.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes and receptors, potentially inhibiting their activity. The furan and fluorobenzene moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide
  • N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide
  • N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Uniqueness

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzene and furan moieties provide unique reactivity and binding characteristics compared to other similar compounds.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.

  • Molecular Formula : C23H23FN2O6S
  • Molecular Weight : 474.5 g/mol
  • CAS Number : 896312-02-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorobenzenesulfonyl Intermediate : Sulfonylation of 4-fluorobenzene using sulfonyl chloride under basic conditions.
  • Coupling with Furan-2-YL Ethylamine : The intermediate is reacted with furan-2-yl ethylamine in the presence of a coupling agent like EDCI.
  • Finalization : The compound is completed by reacting the intermediate with 4-methylbenzene-1-sulfonamide under controlled conditions to ensure proper linkage formation .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonyl and furan moieties are believed to play significant roles in binding to these targets, modulating their activity, and potentially disrupting pathogen metabolism or cancer cell proliferation .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties due to their structural similarity to p-aminobenzoic acid (PABA), which is crucial for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the synthesis of folate, thereby exerting bacteriostatic effects. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Table 1: Antibacterial activity of sulfonamide compounds against various bacterial strains .

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)20

Table 2: Cytotoxicity data for sulfonamide derivatives against different cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of novel sulfonamides against multi-drug resistant strains. The compound demonstrated superior efficacy compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
  • Anticancer Potential : Another investigation focused on the effects of similar sulfonamide compounds on apoptosis in cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce programmed cell death through caspase activation pathways.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S2/c1-14-4-8-17(9-5-14)28(24,25)21-13-19(18-3-2-12-26-18)27(22,23)16-10-6-15(20)7-11-16/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFFLNJBPYJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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